2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is an organic intermediate that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and an ethyl group at position 5. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity .
Mechanism of Action
Target of Action
The primary target of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels.
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The compound affects the incretin pathway . Incretins are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of incretins, leading to increased insulin secretion and decreased glucagon release. This helps to regulate blood glucose levels .
Result of Action
The inhibition of DPP-IV by this compound leads to prolonged incretin action , resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing blood glucose levels without causing risks such as weight gain and hypoglycaemia .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins in the body . These interactions are crucial for its role in biochemical reactions, particularly in the inhibition of DPP-IV .
Cellular Effects
It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the condensation of appropriate pyrrole and pyrimidine precursors. One common method includes the reaction of 2,4-dichloropyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction time, yield, and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidinone analogues .
Scientific Research Applications
2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting metabolic disorders such as diabetes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the ethyl group at position 5.
2-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine: Contains only one chlorine atom at position 2.
5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: Substituted with a benzyl group instead of an ethyl group.
Uniqueness
The presence of both chlorine atoms and the ethyl group in 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine imparts unique reactivity and biological activity compared to its analogues. This combination of substituents allows for diverse chemical transformations and potential therapeutic applications .
Biological Activity
2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 129872-82-8) is a heterocyclic compound with significant biological activity. Its molecular formula is C8H7Cl2N3, and it has a molecular weight of 216.07 g/mol. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly against parasitic diseases.
Property | Value |
---|---|
Molecular Formula | C8H7Cl2N3 |
Molecular Weight | 216.07 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
LogP | 2.758 |
Polar Surface Area (PSA) | 30.71 Ų |
Biological Activity
Research indicates that this compound exhibits notable antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study involving virtual screening identified this compound as part of a series that demonstrated moderate efficacy against T. cruzi infections in vitro and in vivo models .
The exact mechanism of action for this compound is not fully elucidated; however, it is suggested that the compound interferes with the metabolic pathways of the parasite. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[3,2-d]pyrimidine core can enhance its potency against T. cruzi while maintaining selectivity and reducing cytotoxicity to mammalian cells .
Case Studies
- Efficacy Against T. cruzi : In vitro assays showed that compounds derived from the 2-pyridylquinazoline scaffold exhibited sub-micromolar potency against T. cruzi. The compound was part of a larger screening effort that resulted in several promising candidates for further development .
- Cytotoxicity Assessment : In studies evaluating cytotoxic effects on human cell lines (MRC5 and L-6), selected compounds from the same series as this compound demonstrated a wide selectivity index (SI), indicating lower toxicity compared to their antiparasitic efficacy .
Research Findings
Recent findings highlight the potential of this compound in drug development:
- Selectivity Index : Compounds with similar structures exhibited SI values indicating they are less toxic to human cells while effectively targeting T. cruzi.
- Pharmacokinetics : Further pharmacokinetic studies are required to understand absorption, distribution, metabolism, and excretion (ADME) properties for this compound to assess its viability as a therapeutic agent.
Properties
IUPAC Name |
2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEALJXAHAGMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563389 | |
Record name | 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129872-82-8 | |
Record name | 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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